molecular formula C5H9F2NO2 B13318843 L-Norvaline,4,4-difluoro-

L-Norvaline,4,4-difluoro-

Cat. No.: B13318843
M. Wt: 153.13 g/mol
InChI Key: HNZGXYVBLJPLTD-UHFFFAOYSA-N
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Description

2-amino-4,4-difluoropentanoic acid is a fluorinated amino acid derivative It is structurally characterized by the presence of two fluorine atoms at the fourth carbon of the pentanoic acid chain, along with an amino group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,4-difluoropentanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The reaction typically employs a recyclable chiral auxiliary to form a Ni(II) complex, which is then alkylated with CF3-CH2-I. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the desired fluorinated amino acid .

Industrial Production Methods

Industrial production methods for 2-amino-4,4-difluoropentanoic acid often involve large-scale synthesis techniques. These methods are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-4,4-difluoropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-amino-4,4-difluoropentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4,4-difluoropentanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, including those involved in enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with three fluorine atoms at the fourth carbon.

    2-amino-5-cyclopropyl-4,4-difluoropentanoic acid: A structurally similar compound with a cyclopropyl group at the fifth carbon.

Uniqueness

2-amino-4,4-difluoropentanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the fourth carbon enhances its stability and reactivity compared to other fluorinated amino acids .

Properties

IUPAC Name

2-amino-4,4-difluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-5(6,7)2-3(8)4(9)10/h3H,2,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZGXYVBLJPLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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